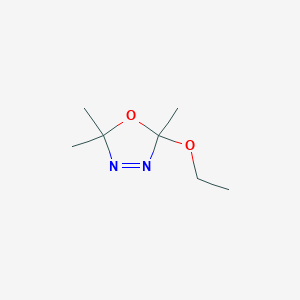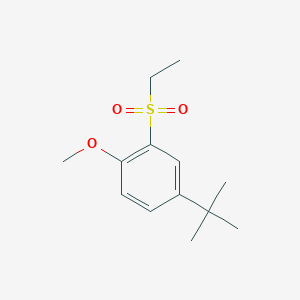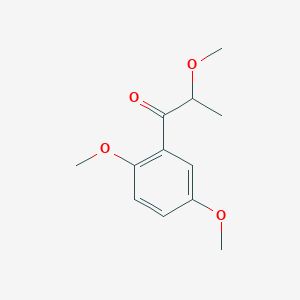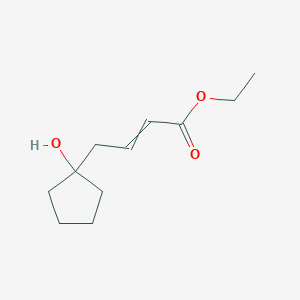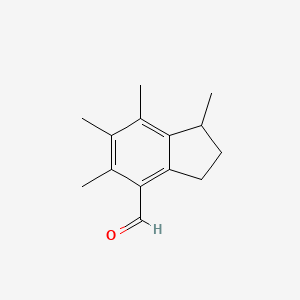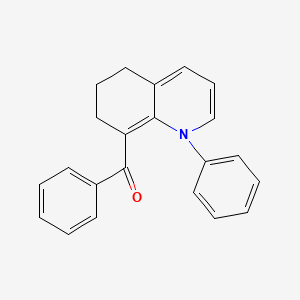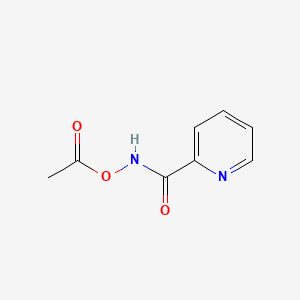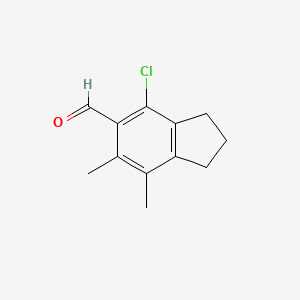
4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound that belongs to the indene family. Indenes are bicyclic hydrocarbons that are known for their diverse chemical properties and applications. This particular compound is characterized by the presence of a chloro group, two methyl groups, and an aldehyde group attached to the indene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the chlorination of 6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of indene derivatives followed by selective chlorination and formylation. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: 4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: 4-Amino-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde.
科学的研究の応用
4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro group may also participate in halogen bonding, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
- 4,7-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
- 4-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde
- 6,7-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
Uniqueness
4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of both chloro and methyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
88632-98-8 |
|---|---|
分子式 |
C12H13ClO |
分子量 |
208.68 g/mol |
IUPAC名 |
4-chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C12H13ClO/c1-7-8(2)11(6-14)12(13)10-5-3-4-9(7)10/h6H,3-5H2,1-2H3 |
InChIキー |
YERKGBLPFCPCMF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C2=C1CCC2)Cl)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


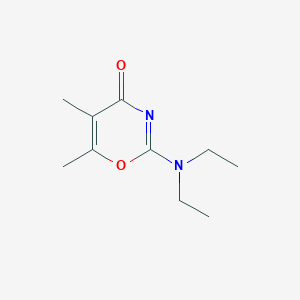
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)
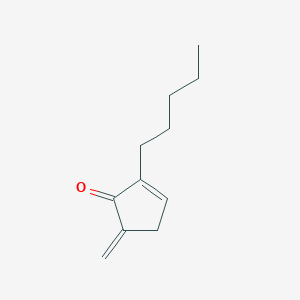
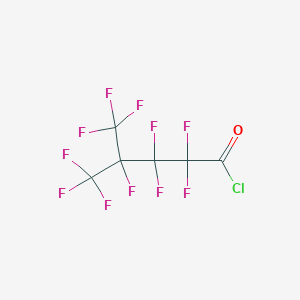
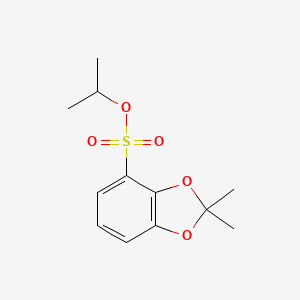
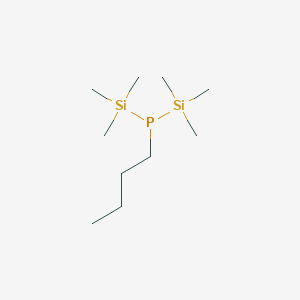
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
